molecular formula C16H20BNO3 B8240876 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B8240876
M. Wt: 285.1 g/mol
InChI Key: YTDKTAIGGLDQGZ-UHFFFAOYSA-N
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Description

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative functionalized with a methoxy group at position 2 and a pinacol boronate ester at position 7. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in medicinal chemistry and materials science . Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol, and it is stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name

2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19-5)18-13(11)10-12/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDKTAIGGLDQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Doebner-Miller Reaction for Quinoline Formation

The 2-methoxyquinoline precursor is synthesized via the Doebner-Miller reaction, which involves cyclocondensation of 2-methoxyaniline with acrolein derivatives. Adapted from the mineral oil-mediated process described in US Patent 4,617,395, this method employs vacuum gas oil (boiling range: 350–500°C) as a high-boiling solvent and dodecylbenzenesulfonic acid (1 wt%) as a catalyst.

Reaction Conditions

  • Substrates : 2-Methoxyaniline (1.0 equiv), ethylacrolein (1.2 equiv)

  • Solvent : Vacuum gas oil (3.0 mL/g substrate)

  • Catalyst : Dodecylbenzenesulfonic acid (1 wt%)

  • Temperature : 180°C, 6 hours

  • Workup : Distillation under reduced pressure (2 mmHg) yields 2-methoxyquinoline as a pale yellow liquid (52–58% yield).

The reaction proceeds via initial imine formation, followed by cyclization and aromatization. The mineral oil solvent facilitates heat transfer and minimizes side reactions, while the acidic catalyst accelerates dehydration.

Iridium-Catalyzed C–H Borylation at Position 7

Direct Functionalization via C–H Activation

The iridium-catalyzed method, adapted from Chemical Science (2012), enables regioselective borylation of 2-methoxyquinoline at position 7. This approach leverages the electron-directing effects of the methoxy group and the inherent reactivity of the quinoline heterocycle.

Optimized Reaction Protocol

  • Catalyst : [Ir(OMe)(COD)]₂ (3 mol%)

  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF, 0.25 M)

  • Conditions : 80°C, 18 hours under argon

  • Yield : 64% after silica gel chromatography.

Mechanistic Insights
The iridium catalyst undergoes oxidative addition into the C7–H bond, facilitated by the electron-rich character of the methoxy group at position 2. Density functional theory (DFT) studies suggest that the transition state involves η²-coordination of the quinoline to the Ir center, with B₂pin₂ acting as both a boron source and a mild oxidant.

Palladium-Catalyzed Miyaura Borylation of 7-Chloro-2-Methoxyquinoline

Halogen-Boron Exchange Methodology

For substrates containing a halogen at position 7, palladium-catalyzed Miyaura borylation provides an alternative route. This method, adapted from RSC Advances (2022), utilizes chloro-substituted intermediates.

Synthesis of 7-Chloro-2-Methoxyquinoline

  • Substrates : 2-Methoxy-3-chloroaniline (1.0 equiv), crotonaldehyde (1.1 equiv)

  • Conditions : Skraup reaction with H₂SO₄ (2.5 equiv), 120°C, 8 hours

  • Yield : 47% after distillation.

Borylation Reaction

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane (0.2 M)

  • Conditions : 100°C, 12 hours

  • Yield : 58%.

Comparative studies show that electron-deficient aryl chlorides require higher catalyst loadings (7–10 mol% Pd) compared to bromides or iodides.

Comparative Analysis of Borylation Methodologies

Parameter Ir-Catalyzed C–H Borylation Pd-Catalyzed Miyaura
Starting Material2-Methoxyquinoline7-Chloro-2-methoxyquinoline
Reaction Time18 hours12 hours
Temperature80°C100°C
Catalyst Loading3 mol% Ir5 mol% Pd
Liganddtbpy (6 mol%)XPhos (10 mol%)
Yield64%58%
Step EconomySuperior (one-pot)Requires halogenation

The Ir-catalyzed method eliminates the need for pre-functionalized substrates but requires stringent anhydrous conditions. Conversely, the Pd-mediated approach offers predictable regioselectivity at the expense of additional synthetic steps.

Applications and Derivatives

Suzuki-Miyaura Cross-Coupling

The boronate ester product serves as a key intermediate in biaryl synthesis. As demonstrated in RSC Advances (2022), reaction with 4-cyanophenyl bromide under Pd(dppf)Cl₂ catalysis (5 mol%) produces 4-(4-cyanophenyl)-2-methoxyquinoline in 78% yield.

Oxaborole Formation

Treatment of the pinacol boronate with KHF₂ in methanol generates the corresponding trifluoroborate salt (75% yield) , which exhibits enhanced stability for biological applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with various molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The quinoline ring can interact with DNA and proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Quinoline Boronate Esters

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1207894-59-4)
  • Substituents : Methoxy at position 7, boronate at position 3.
  • Molecular Weight : 285.15 g/mol (identical to the target compound).
  • Applications : Similar use in cross-coupling but with distinct regioselectivity in bond formation .
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 867164-54-3)
  • Substituents : Phenyl at position 2, boronate at position 7.
  • Molecular Weight : 331.22 g/mol.
  • Key Differences: The bulky phenyl group increases hydrophobicity and may hinder coupling reactions compared to the methoxy group in the target compound.
7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 871125-83-6)
  • Substituents : Chloro at position 7, boronate at position 4.
  • Molecular Weight : 289.56 g/mol.
  • Reactivity: The electron-withdrawing chloro group reduces electron density at the quinoline ring, altering reactivity in cross-coupling compared to electron-donating methoxy substituents .

Functional Group Variations

4-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-bis(trifluoromethyl)quinoline
  • Substituents : Benzyloxy at position 4, two trifluoromethyl groups at positions 2 and 7.
  • Key Differences : The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, making this compound more suited for hydrophobic environments in drug discovery compared to the methoxy-substituted target .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure: Boronate on a pyridine ring instead of quinoline.
  • Reactivity: Pyridine’s lower aromaticity compared to quinoline results in faster coupling rates but reduced stability under acidic conditions .
Solubility and Stability
  • The target compound’s methoxy group improves aqueous solubility compared to chloro or phenyl analogs .
  • Boronate esters at position 7 (target) are less prone to hydrolysis than those at position 8, as seen in 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which forms stable salts upon protonation .

Biological Activity

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Its unique structure incorporates a dioxaborolane moiety, which is known for its potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H19BN2O3
  • Molecular Weight : 286.13 g/mol
  • CAS Number : 1210047-82-7

The compound's structure includes a quinoline core substituted with a methoxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been investigated for their ability to inhibit various cancer cell lines.

  • Mechanism of Action :
    • Quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
    • They may also inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
  • Case Studies :
    • A study demonstrated that related quinoline compounds showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
    • Another investigation reported that derivatives with similar structures inhibited tumor growth in xenograft models .

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties against a range of pathogens.

  • Mechanism of Action :
    • These compounds often disrupt bacterial cell membranes or inhibit DNA gyrase and topoisomerase IV enzymes critical for bacterial replication .
  • Research Findings :
    • In vitro studies have shown that certain quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria .
    • A specific derivative was found to exhibit significant antifungal activity against Candida species .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

ParameterValue
AbsorptionModerate
BioavailabilityVariable
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal
ToxicityLow to moderate in animal studies

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester and a halogenated quinoline precursor. For example, in antimalarial quinoline derivatives, iodinated intermediates (e.g., 3-iodo-2-methylquinoline) are coupled with boronic esters under conditions involving Pd catalysts, bases like K2_2CO3_3, and solvents such as DMF or THF . Yields in similar reactions range from 31–38%, highlighting the need for optimization .

Q. How is the compound characterized after synthesis?

Characterization relies on NMR spectroscopy (1H, 13C) to confirm substitution patterns and boronic ester integrity, as demonstrated for analogous compounds in . For crystallographic verification, software like SHELXL and OLEX2 can resolve molecular structures, though crystallization challenges (e.g., boronate stability) may require tailored solvent systems .

Q. What purification techniques are effective for isolating this boronate-containing quinoline?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Monitoring via TLC or HPLC helps identify by-products like protodeboronated species or unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings involving this compound be optimized?

Key factors include:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for enhanced stability.
  • Solvent/base systems : Polar aprotic solvents (DMSO, DMF) with K2_2CO3_3 or Cs2_2CO3_3 improve boron transfer efficiency .
  • Temperature control : Heating to 80–100°C accelerates coupling but may increase side reactions. Lower yields (~30–40%) in prior studies suggest room for ligand or pre-catalyst optimization .

Q. What are the electronic effects of the methoxy group on the quinoline ring’s reactivity?

The methoxy substituent at position 2 is electron-donating, which may reduce electron density at the boronic ester site, potentially slowing transmetallation in Suzuki couplings. Comparative studies with ethoxy or halogenated analogs (e.g., 6-fluoro variants in ) could clarify substituent effects on reaction kinetics .

Q. How does this compound’s boronic ester moiety interact with reactive oxygen species (ROS) in biochemical applications?

Boronic esters are known to undergo ROS-responsive cleavage , as shown in protein conjugation studies ( ). In cancer therapeutics, the boronate group can be selectively oxidized by intracellular ROS (e.g., H2_2O2_2), releasing active drug components. This property could be leveraged for targeted drug delivery systems .

Q. What computational methods predict the compound’s reactivity in cross-coupling or host-guest interactions?

Density Functional Theory (DFT) can model transition states in Suzuki-Miyaura reactions, assessing steric and electronic effects of the quinoline backbone. Molecular docking studies may also explore interactions with biological targets, such as enzymes inhibited by quinoline derivatives (e.g., antimalarial targets in ) .

Data Contradictions and Analytical Challenges

Q. How to resolve discrepancies in reported yields for similar Suzuki couplings?

Variability in yields (e.g., 31–38% in vs. higher yields in other studies) may stem from differences in substrate purity , catalyst loading, or solvent drying. Systematic screening using Design of Experiments (DoE) can identify critical parameters .

Q. Why might crystallographic data for this compound be limited?

Boronic esters are prone to hydrolysis or solvate formation , complicating crystal growth. Alternative techniques like powder XRD or dynamic NMR can supplement structural analysis if single crystals are unobtainable .

Applications in Advanced Research

Q. Can this compound serve as a building block for OLED materials?

Quinoline-boronate derivatives are precursors in thermally activated delayed fluorescence (TADF) emitters. For example, highlights boronate intermediates used in acridine-based OLEDs. The methoxy group could fine-tune emission spectra via steric or electronic modulation .

Q. What strategies improve its stability in aqueous environments for biological studies?

Encapsulation in nanoparticles or functionalization with protective groups (e.g., NBC in ) can mitigate hydrolysis. Buffered solutions at pH 7–8 also reduce boronate degradation .

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